molecular formula C8H14F3NO2 B13533269 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine

Cat. No.: B13533269
M. Wt: 213.20 g/mol
InChI Key: WBSOGSQGOXNAHQ-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoroethoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine typically involves multiple steps:

    Preparation of 2,2,2-Trifluoroethanol: This is often the starting material, which is then converted into 2,2,2-trifluoroethoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting 3-aminopropanol with a suitable halogenating agent to form 3-chloropropylamine, which is then cyclized to form azetidine.

    Coupling Reaction: The final step involves the nucleophilic substitution reaction between the azetidine and 2,2,2-trifluoroethoxypropyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidines and trifluoroethoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)azetidine: Lacks the propoxy group, making it less versatile in chemical reactions.

    3-(3-(2,2,2-Trifluoroethoxy)propoxy)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its chemical and biological properties.

    3-(3-(2,2,2-Trifluoroethoxy)propoxy)morpholine: Contains a morpholine ring, potentially offering different pharmacokinetic properties.

Uniqueness

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is unique due to the combination of the azetidine ring and the trifluoroethoxypropoxy group. This structure provides a balance of rigidity and flexibility, making it a valuable scaffold for drug design and materials science.

Properties

Molecular Formula

C8H14F3NO2

Molecular Weight

213.20 g/mol

IUPAC Name

3-[3-(2,2,2-trifluoroethoxy)propoxy]azetidine

InChI

InChI=1S/C8H14F3NO2/c9-8(10,11)6-13-2-1-3-14-7-4-12-5-7/h7,12H,1-6H2

InChI Key

WBSOGSQGOXNAHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCCCOCC(F)(F)F

Origin of Product

United States

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